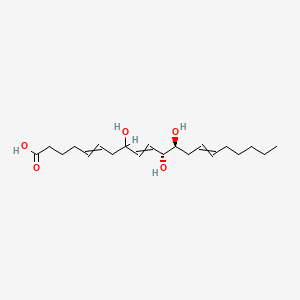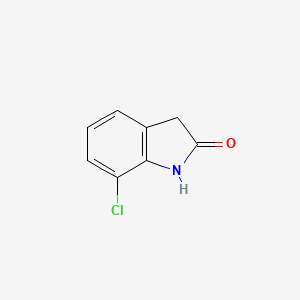
Ais 48
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ais 48 is a synthetic compound known for its unique properties and applications in various fields. It is a polymerized synthetic lubricant and anti-seize compound, which is shear resistant, wipe resistant, and resists thinning from heat. It is widely used in industrial applications, particularly in metalworking and as a lubricant for heavily loaded cams, slides, and bushings .
Méthodes De Préparation
The preparation of Ais 48 involves polymerization processes under specific reaction conditions. The synthetic routes typically include the use of polymerized synthetic lubricants and anti-seize agents. Industrial production methods involve the application of these compounds in controlled environments to ensure the desired properties are achieved. The exact synthetic routes and reaction conditions are proprietary and are not publicly disclosed .
Analyse Des Réactions Chimiques
Ais 48 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Ais 48 has a wide range of scientific research applications. In chemistry, it is used as a lubricant and anti-seize agent in various experimental setups. In biology, it is used in the preparation of samples for microscopy and other analytical techniques. In medicine, it is being explored for its potential use in drug delivery systems and as a component in medical devices. In industry, it is widely used in metalworking, lubrication of machinery, and as an anti-seize compound in various applications .
Mécanisme D'action
The mechanism of action of Ais 48 involves its ability to form a protective layer on surfaces, reducing friction and wear. This is achieved through the polymerization of synthetic lubricants, which creates a tenacious and shear-resistant film. The molecular targets and pathways involved include the interaction of the compound with metal surfaces, forming a barrier that prevents oxidation and corrosion .
Comparaison Avec Des Composés Similaires
Ais 48 is unique in its combination of properties, including shear resistance, wipe resistance, and resistance to thinning from heat. Similar compounds include other polymerized synthetic lubricants and anti-seize agents, such as molybdenum disulfide and graphite-based lubricants. this compound stands out due to its specific formulation and the ability to maintain its properties under extreme conditions .
Conclusion
This compound is a versatile compound with a wide range of applications in various fields Its unique properties make it an essential component in industrial processes, scientific research, and potential medical applications
Propriétés
Numéro CAS |
58489-32-0 |
|---|---|
Formule moléculaire |
C13H19N3O2 |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydrazinylbutanoic acid |
InChI |
InChI=1S/C13H19N3O2/c14-15-12(13(17)18)6-8-16-7-5-10-3-1-2-4-11(10)9-16/h1-4,12,15H,5-9,14H2,(H,17,18) |
Clé InChI |
RAZQEQZUJPJUNV-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)CCC(C(=O)O)NN |
SMILES canonique |
C1CN(CC2=CC=CC=C21)CCC(C(=O)O)NN |
Synonymes |
AIS 48 gamma-N-(1,2,3,4-tetrahydroisoquinolyl)-alpha-hydrazinobutyric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(1-acetyl-2-benzimidazolyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B1230624.png)


![2-[1-(2-Methylphenyl)-3-oxo-3-thiophen-2-ylpropyl]propanedinitrile](/img/structure/B1230629.png)

![2-Amino-5-[[4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/new.no-structure.jpg)
![[2-[(4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate](/img/structure/B1230634.png)


![3-[3-[(4-chlorophenyl)methylthio]-5-pyridin-4-yl-1,2,4-triazol-4-yl]-N,N-dimethyl-1-propanamine](/img/structure/B1230641.png)
